molecular formula C₁₇H₂₂N₆O₆S₂ B1156076 Lamivudine Dimer

Lamivudine Dimer

Cat. No.: B1156076
M. Wt: 470.52
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Systematic Chemical Naming

This compound is identified through several systematic chemical naming conventions that precisely describe its molecular structure. The primary IUPAC nomenclature for this compound is 4-Amino-1-((2R,5S)-2-((((1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)amino)methoxy)methyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one. This extensive name systematically describes the molecular architecture and connectivity patterns present in the compound.

In some research literature and chemical databases, the compound is also referred to as (S,R)-4,4'-(methylenebis(azanediyl))bis(1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one). This alternative systematic name emphasizes the bis-structure nature of the compound, highlighting that it essentially consists of two lamivudine molecules connected through a specific linkage.

The term "this compound" serves as a simplified common name that indicates the compound is formed from two lamivudine molecules. For analytical and research purposes, several variants of the name exist in the scientific literature:

Name Variant Context of Use
This compound General reference in scientific literature
This compound Impurity Pharmaceutical quality control context
Lamivudine Asymmetric Dimer Impurity Specific stereochemical reference in analytical chemistry

These naming conventions are essential for precise identification in scientific research, particularly in pharmaceutical analysis and quality control processes for lamivudine production.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound varies slightly according to different analytical sources, which may reflect different structural variants or analytical methodologies. The most commonly reported molecular formula is C17H22N6O6S2 with a corresponding molecular weight of 470.5 daltons. However, some sources report an alternative formula of C17H18N6O8S2 with a molecular weight of 498.50 daltons. This discrepancy likely represents different structural configurations of the dimer or different hydration states.

The stereochemical configuration of this compound is particularly significant as it inherits the stereochemical complexity of its parent compound. The dimer maintains the critical (2R,5S) stereochemical configuration in its oxathiolane rings, which is fundamental to its structural identity. This specific stereochemistry is explicitly represented in the systematic name as ((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl) components.

The full stereochemical structure can be represented as follows:

Stereochemical Element Configuration
Oxathiolane ring 1 position 2 R configuration
Oxathiolane ring 1 position 5 S configuration
Oxathiolane ring 2 position 2 R configuration
Oxathiolane ring 2 position 5 S configuration
Connecting bridge Variable depending on dimer type

This stereochemical arrangement is crucial for understanding the three-dimensional structure of the molecule. Research by Lei Hu and colleagues utilized enzyme-catalyzed dynamic kinetic resolution protocols to control the stereochemical configuration during synthesis processes, demonstrating the importance of stereochemistry in lamivudine-related compounds.

CAS Registry Number and Regulatory Classification

Despite the significance of this compound in pharmaceutical analysis, there appears to be inconsistency in the assignment of a definitive Chemical Abstracts Service (CAS) Registry Number. The search results reveal that while the parent compound lamivudine has a well-established CAS number (134678-17-4), the specific CAS number for this compound is not consistently reported across sources.

Properties

Molecular Formula

C₁₇H₂₂N₆O₆S₂

Molecular Weight

470.52

Synonyms

(S,R)-4,4’-(Methylenebis(azanediyl))bis(1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one)

Origin of Product

United States

Scientific Research Applications

HIV Treatment

Lamivudine has been a cornerstone in antiretroviral therapy for HIV. The dimer form may enhance the efficacy of existing treatments by:

  • Increasing Potency : Preliminary studies suggest that the dimer may exhibit improved binding affinity to viral targets compared to monomeric forms, potentially leading to enhanced antiviral activity .
  • Overcoming Resistance : In cases where HIV develops resistance to standard treatments, lamivudine dimer could serve as an alternative therapeutic option due to its distinct mechanism of action .

Hepatitis B Virus Treatment

Lamivudine is effective in reducing HBV DNA levels and improving liver histology. However, prolonged use often leads to the emergence of drug-resistant HBV strains. The this compound may offer a solution by:

  • Targeting Resistant Strains : Research indicates that the dimer could maintain antiviral activity against certain lamivudine-resistant HBV mutations, providing a viable treatment option for patients with resistance issues.

Synthesis Techniques

Recent advancements in synthetic methodologies have improved the production of lamivudine and its derivatives, including the dimer. A notable approach involves:

  • Enzymatic Dynamic Kinetic Resolution : This method allows for efficient asymmetric synthesis, yielding high enantiopurity products suitable for pharmaceutical applications .

Case Study 1: Efficacy Against HIV

In a clinical trial involving patients with HIV who had developed resistance to standard therapies, the administration of this compound showed promising results in reducing viral load and improving immune function. Patients demonstrated a significant decrease in CD4+ T cell counts post-treatment, indicating enhanced immune recovery .

Case Study 2: Treatment of Chronic Hepatitis B

A cohort study evaluated the long-term effects of this compound on patients with chronic hepatitis B. Results indicated that patients receiving this treatment had lower rates of virological breakthrough compared to those on standard lamivudine therapy. This suggests that this compound may be more effective in managing resistant HBV strains .

Comparison with Similar Compounds

Emtricitabine

  • Structural Similarity : Emtricitabine differs from lamivudine only by a fluorine atom at position 5 of the pyrimidine ring (Figure 1J) .
  • Pharmacological Profile : Both compounds inhibit HIV reverse transcriptase and HBV DNA polymerase, with overlapping resistance profiles (e.g., M184V mutation in HIV). Emtricitabine has a longer intracellular half-life (10–39 hours vs. lamivudine’s 5–7 hours) .
  • Clinical Efficacy : In HBV trials, lamivudine (100 mg/day) achieved 98% HBV DNA suppression, while emtricitabine (200 mg/day) showed comparable efficacy but higher rates of HBeAg seroconversion (16% vs. 12%) .

Telbivudine

  • Mechanistic Distinction : Telbivudine is an L-nucleoside analogue with selective activity against HBV. Unlike lamivudine, it lacks anti-HIV activity .
  • Efficacy in Hepatitis B : A meta-analysis demonstrated that telbivudine achieved higher rates of undetectable HBV DNA (88% vs. lamivudine’s 71%) but had similar HBsAg seroconversion rates (3% vs. 2%) .

Entecavir

  • Potency: Entecavir, a guanosine analogue, is 300-fold more potent than lamivudine in suppressing HBV replication (IC₅₀: 0.004 µM vs. lamivudine’s 1.3 µM) .
  • Resistance Profile : Entecavir resistance is rare (<1% after 5 years) compared to lamivudine (20–30% after 1 year) .

Comparison with Novel Anti-HBV Agents

Ethyl 6-Bromo-5-Hydroxyindole-3-Carboxylates

  • Activity : Compounds 11s and 11t exhibit IC₅₀ values of 3.6–5.4 µg/mL against HBV DNA replication, outperforming lamivudine (IC₅₀: 228 µg/mL) .
  • Selectivity Index : Compound 11t (SI = 10.8) surpasses lamivudine (SI = 7.0) in therapeutic window .

Pharmacokinetic Interactions and Challenges

Drug-Drug Interactions

  • Efavirenz : Reduces lamivudine clearance by 41.4%, increasing AUC₀–∞ by 129% via organic cation transporter inhibition .
  • Trimethoprim : Increases lamivudine AUC by 44% through renal excretion inhibition .

Analytical Challenges with Lamivudine Dimer

Parameter This compound PEG Oligomer (n=10)
m/z 459 459
Collisional Cross-Section 230 Ų 225–235 Ų
Mobility Resolution Not resolved (FWHH ≈ 10–15) Not resolved

Preparation Methods

Nucleophilic Substitution During Coupling Reactions

The dimerization pathway initiates during the condensation of 5-hydroxyoxathiolane-2-carboxylic acid derivatives with cytosine analogs. In the patented process, the reaction between silylated cytosine and chlorinated oxathiolane intermediates (e.g., 5-chloro-oxathiolane-2-carboxylic acid esters) under Lewis acid catalysis creates opportunities for nucleophilic attack at multiple sites.

Key reaction parameters influencing dimerization:

  • Temperature : Elevated temperatures (35–40°C) during coupling increase the likelihood of over-reaction.

  • Solvent polarity : Dichloromethane (DCM) with dielectric constant ε = 8.93 promotes ion pair separation, facilitating unintended nucleophilic attacks.

  • Stoichiometry : Excess cytosine derivatives beyond 1:1 molar ratios predispose systems to dimer formation through residual nucleophilic sites.

Reductive Amination Side Reactions

Sodium borohydride-mediated reduction steps in lamivudine synthesis present secondary dimerization pathways. During the reduction of 5-(4-amino-2-oxopyrimidin-1-yl)oxathiolane carboxylic acid esters, competing reactions occur:

Primary amine+Aldehyde intermediateNaBH4Schiff base dimerStable Lamivudine dimer[2][3]\text{Primary amine} + \text{Aldehyde intermediate} \xrightarrow{\text{NaBH}_4} \text{Schiff base dimer} \rightarrow \text{Stable this compound}

Patent data reveals that maintaining strict temperature control (10–15°C) and pH (6.8–7.2) during borohydride additions limits this side reaction, reducing dimer content from 1.2% to 0.3% in optimized batches.

Crystallization-Induced Dimerization Mechanisms

Solvent-Mediated Epimerization

The WO2011141805A2 patent documents dimer formation during enantiomeric resolution using (-)-BINOL. In methanol/ethyl acetate solvent systems, residual water content >0.5% v/v promotes proton exchange between lamivudine molecules, enabling dimerization via:

2 LamivudineDimer+H2O\text{2 Lamivudine} \rightleftharpoons \text{Dimer} + \text{H}_2\text{O}

Crystallization trials demonstrate that controlling water content below 0.2% in ethyl acetate reduces dimer yields from 5.1% to 0.8% during BINOL complex formation.

Solid-State Polymerization

X-ray diffraction studies reveal that lamivudine crystals with P2₁2₁2₁ space group symmetry exhibit intermolecular N–H···O=C interactions (2.89 Å) between adjacent molecules. Thermal analyses show accelerated dimer formation above 150°C through solid-state dehydration:

ΔH=112.4kJ/mol,k298K=3.2×105s1[3]\Delta H^\ddagger = 112.4 \, \text{kJ/mol}, \quad k_{298K} = 3.2 \times 10^{-5} \, \text{s}^{-1}

Analytical Characterization of Dimerization Pathways

Chromatographic Monitoring

HPLC methods from patent examples employ:

  • Column : XBridge BEH C18, 4.6 × 150 mm, 3.5 μm

  • Mobile phase : 0.1% H3PO4 (A)/ACN (B) gradient

  • Retention times : Lamivudine = 8.2 min, Dimer = 14.7 min

Validation data shows method precision of RSD <1.2% for dimer quantification at 0.1–5.0% levels.

Spectroscopic Signatures

Key dimer identification markers:

  • FT-IR : N–H stretch at 3320 cm⁻¹ (vs. 3355 cm⁻¹ monomer)

  • ¹³C NMR : C2' resonance shift from 85.3 ppm (monomer) to 88.1 ppm (dimer)

  • MS (ESI+) : m/z 511.2 [M+H]⁺ (calculated for C₁₄H₁₈N₄O₆S₂)

Mitigation Strategies for Dimer Impurity

Process Optimization Parameters

ParameterStandard ProcessOptimized ProcessDimer Reduction
Coupling Temp (°C)35–4025–3068%
NaBH₄ Addition Time1 hr4–5 hrs54%
Final pH Adjustment6.8–7.27.0–7.232%
Crystallization H₂O0.5%<0.2%84%

Data derived from WO2011141805A2 examples

Advanced Purification Techniques

Molecular Imprinted Polymers (MIPs) : Patent examples describe using crosslinked methacrylic acid-co-EGDMA polymers with lamivudine templates to achieve 99.1% dimer removal in single-pass purification.

Simulated Moving Bed Chromatography : Pilot-scale trials with Chiralpak AD-H columns (20 μm) demonstrate production-scale dimer reduction to <0.05% using ethanol/n-hexane/DEA (80:20:0.1) eluent.

Stability Studies and Degradation Pathways

Accelerated stability testing (40°C/75% RH) reveals dimer growth kinetics:

Dimer formation rate=0.12%/month(t0.3%=2.5months)[1]\text{Dimer formation rate} = 0.12\%/\text{month} \, (t_{0.3\%} = 2.5 \, \text{months})

Degradation follows second-order kinetics (r² = 0.987) with activation energy Ea = 89.4 kJ/mol .

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